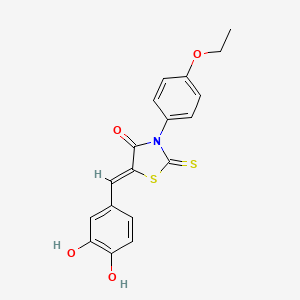
5-(3,4-dihydroxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dihydroxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as DHBET, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DHBET is a thiazolidinone derivative and has been extensively studied for its pharmacological properties. In
Mecanismo De Acción
The mechanism of action of DHBET is not fully understood. However, it has been proposed that DHBET exerts its pharmacological effects by modulating various signaling pathways. DHBET has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. DHBET has been found to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
DHBET has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues. DHBET has been found to induce apoptosis in cancer cells and protect neurons from oxidative stress. It has also been found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DHBET has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. DHBET has been extensively studied for its pharmacological properties, making it a well-established compound for research. However, DHBET has some limitations for lab experiments. It has poor water solubility, which can limit its use in in vitro and in vivo experiments. DHBET also has limited stability in biological systems, which can affect its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the research of DHBET. One direction is to improve the water solubility and stability of DHBET to enhance its use in in vitro and in vivo experiments. Another direction is to explore the potential use of DHBET in combination with other therapeutic agents for the treatment of cancer and neurodegenerative diseases. Further studies are also needed to elucidate the mechanism of action of DHBET and its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
DHBET is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its pharmacological properties, including its antioxidant, anti-inflammatory, and anticancer properties. DHBET has been found to inhibit the growth of various cancer cells, protect neurons from oxidative stress, and improve insulin sensitivity. However, DHBET has some limitations for lab experiments, including its poor water solubility and limited stability in biological systems. Future research is needed to improve the water solubility and stability of DHBET and explore its potential use in combination with other therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of DHBET involves the reaction between 3,4-dihydroxybenzaldehyde and 4-ethoxyphenyl isothiocyanate in the presence of a catalytic amount of triethylamine. The reaction yields DHBET as a yellow solid in moderate to good yields. The synthesis of DHBET has been optimized to improve its yield and purity.
Aplicaciones Científicas De Investigación
DHBET has been studied for its various therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. DHBET has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells. DHBET has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been found to protect neurons from oxidative stress and reduce inflammation in the brain. DHBET has also been studied for its potential use in the treatment of diabetes, as it has been found to improve insulin sensitivity and reduce blood glucose levels.
Propiedades
IUPAC Name |
(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c1-2-23-13-6-4-12(5-7-13)19-17(22)16(25-18(19)24)10-11-3-8-14(20)15(21)9-11/h3-10,20-21H,2H2,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXJCAXCYQQAQR-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene](/img/structure/B4934387.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B4934389.png)
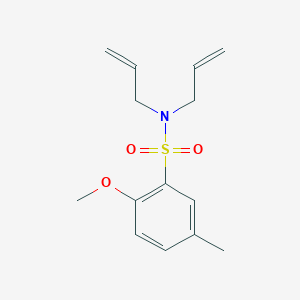
![5-cyclopentyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4934392.png)
![2-(4-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4934396.png)


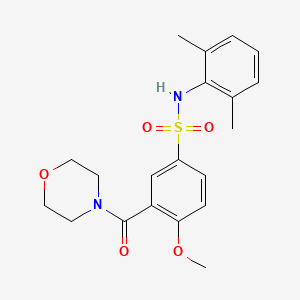
![2-chloro-N-{4-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4934410.png)
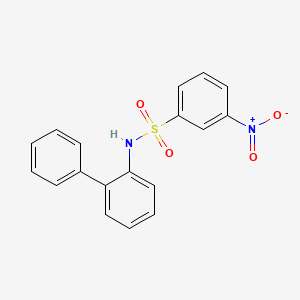

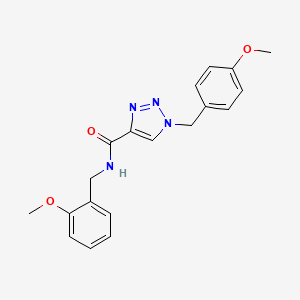
![N-{4-[({2-[(4-methylphenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4934438.png)
![2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B4934440.png)